molecular formula C22H26FN5O2 B2500647 3-cyclopentyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide CAS No. 922009-55-0

3-cyclopentyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide

Cat. No.: B2500647
CAS No.: 922009-55-0
M. Wt: 411.481
InChI Key: JTTYOVSVZHYEKT-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C22H26FN5O2 and its molecular weight is 411.481. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties Researchers have explored the synthesis and chemical properties of related compounds. For instance, Erkin and Krutikov (2008) described the synthesis of 2-[3-methyl-4(4-dialkylaminobenzylidene)-5-oxo-4,5-dihydropyrazol-1-yl]cyclopenta[d]pyrimidin-4(3H)-ones, which were synthesized through a consecutive transformation process starting from benzylideneaminoguanidine and ethyl 2-oxocyclopentanoate (Erkin & Krutikov, 2008).

Biological Activities Various studies have explored the biological activities of compounds with structures similar to the specified compound. For example, Deohate and Palaspagar (2020) investigated the insecticidal and antibacterial potential of pyrimidine-linked pyrazole heterocyclics synthesized via microwave irradiative cyclocondensation (Deohate & Palaspagar, 2020). Similarly, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated them for their anticancer and anti-5-lipoxygenase activities (Rahmouni et al., 2016).

Synthesis Techniques The synthesis techniques for related compounds have also been a subject of research. Urban et al. (2001) described an efficient synthesis process for a PDE IV inhibitor, highlighting key transformations and avoiding the use of harsh reaction conditions (Urban et al., 2001).

Heterocyclic Chemistry The role of compounds like "3-cyclopentyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide" in heterocyclic chemistry has been studied. For instance, Portilla et al. (2012) investigated the regioselective synthesis of fused pyrazolo[1,5-a]pyrimidines, which are structurally related to the compound (Portilla et al., 2012).

Antimicrobial and Anticancer Properties Compounds with structures similar to this chemical have been evaluated for their antimicrobial and anticancer properties. Hafez et al. (2016) synthesized novel pyrazole derivatives and assessed them for their antimicrobial and anticancer activity (Hafez et al., 2016).

Properties

IUPAC Name

3-cyclopentyl-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN5O2/c23-19-8-4-3-7-17(19)14-27-15-25-21-18(22(27)30)13-26-28(21)12-11-24-20(29)10-9-16-5-1-2-6-16/h3-4,7-8,13,15-16H,1-2,5-6,9-12,14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTYOVSVZHYEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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